![molecular formula C17H17FN6O B2858157 1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421473-93-9](/img/structure/B2858157.png)
1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
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Description
1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Psoriasis Treatment
1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, as a part of pyrazolo[3,4-d]pyrimidine derivatives, shows promise in the treatment of psoriasis. A compound in this category, identified as 18b, exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed after treatment. The compound's mechanism of action and its potential as a drug candidate for psoriasis treatment were also investigated (Li et al., 2016).
Inflammatory Bowel Disease (IBD) Treatment
Pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the compound , have been tested for their ability to inhibit adenosine deaminase (ADA) from bovine spleen. These compounds showed potent inhibitory activity and significant efficacy in attenuating bowel inflammation in rats with colitis. This suggests their potential use in treating inflammatory bowel diseases (La Motta et al., 2009).
Antitumor Activity
In the realm of cancer research, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vitro antitumor activity against human tumor cell lines representing breast, colon, and prostate cancers (Gad & Nassar, 2014).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, which share a structural similarity with the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this class have displayed subnanomolar affinity for TSPO, suggesting their potential use in neuroinflammation imaging via positron emission tomography (PET) (Damont et al., 2015).
Acute Myeloid Leukemia (AML) Treatment
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential treatments for acute myeloid leukemia (AML). Specifically, a compound designated as 33 in a study demonstrated potent inhibitory activity against FLT3 and VEGFR2, which are critical in AML pathogenesis. In a xenograft mouse model, this compound led to complete tumor regression, highlighting its potential as a treatment option for AML (Yang et al., 2013).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-10-11(2)23-24(12(10)3)16-19-8-13(9-20-16)21-17(25)22-15-7-5-4-6-14(15)18/h4-9H,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARCGQMTIJUSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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